molecular formula C19H19N3O4S B2588163 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide CAS No. 864858-50-4

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2588163
CAS RN: 864858-50-4
M. Wt: 385.44
InChI Key: IWPCENQEQWZQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide” is a chemical compound of significant interest in scientific research. It is a thienopyridine .


Molecular Structure Analysis

The molecular formula of this compound is C20H21N3O5S . Its average mass is 415.465 and its monoisotopic mass is 415.12019 .

Scientific Research Applications

Synthesis and Cyclization

Research has been conducted on the synthesis and cyclizations of compounds with structural features similar to "N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide." For instance, studies on the synthesis of thienopyridine derivatives, exploring reactions with cyanoacetamides to create novel heterocyclic compounds, have been documented. These synthetic routes often involve complex cyclization reactions, leading to the formation of diverse heterocyclic systems with potential pharmacological properties (Chigorina et al., 2019).

Chemical Properties and Reactions

The chemical properties and reactions of thieno[2,3-c]pyridin derivatives have been extensively studied, revealing the versatility of these compounds in organic synthesis. Research includes the investigation of their tautomerism, cyclization reactions with various reagents, and the potential to form a wide array of structurally diverse derivatives. These studies provide insights into the chemical behaviors of these compounds, opening avenues for the synthesis of novel molecules with enhanced biological or physical properties (Klemm et al., 1987).

Potential Biological Activities

In silico analysis and other experimental methodologies have been applied to assess the biological activity of synthesized compounds. These analyses aim to predict the pharmacological potentials of these molecules, including their antimicrobial, anticancer, and other therapeutic effects. The ability to synthesize and modify such compounds allows researchers to explore their utility in drug discovery and development processes, providing a basis for further pharmacological studies (Abdel-Monem et al., 2001).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-11(23)22-5-4-15-16(9-20)19(27-17(15)10-22)21-18(24)12-6-13(25-2)8-14(7-12)26-3/h6-8H,4-5,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPCENQEQWZQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.